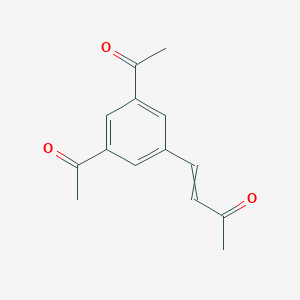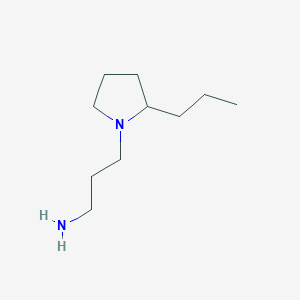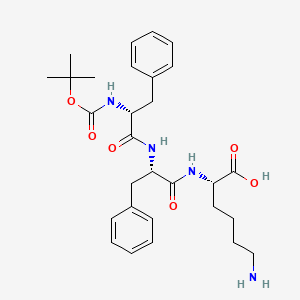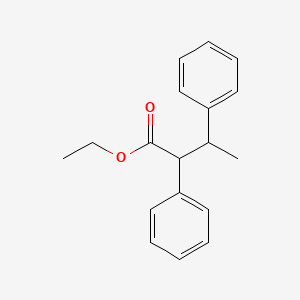![molecular formula C26H23N B14357573 N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline CAS No. 91175-23-4](/img/structure/B14357573.png)
N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a naphthalene ring, an ethyl group, and a phenyl group attached to an aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, ethyl bromide, and aniline.
Formation of Naphthalen-1-yl Ethyl Derivative: Naphthalene is reacted with ethyl bromide in the presence of a strong base like sodium hydride to form the naphthalen-1-yl ethyl derivative.
Coupling Reaction: The naphthalen-1-yl ethyl derivative is then coupled with aniline in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and efficient production of the compound.
Catalyst Optimization: The use of highly efficient catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the aromatic rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthylamine share structural similarities with N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline.
Phenyl Derivatives: Compounds like N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine are also structurally related.
Uniqueness
This compound is unique due to the presence of both naphthalene and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
91175-23-4 |
|---|---|
分子式 |
C26H23N |
分子量 |
349.5 g/mol |
IUPAC名 |
N-ethyl-4-(2-naphthalen-1-ylethenyl)-N-phenylaniline |
InChI |
InChI=1S/C26H23N/c1-2-27(24-12-4-3-5-13-24)25-19-16-21(17-20-25)15-18-23-11-8-10-22-9-6-7-14-26(22)23/h3-20H,2H2,1H3 |
InChIキー |
OBVBVBKOVWKCQY-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


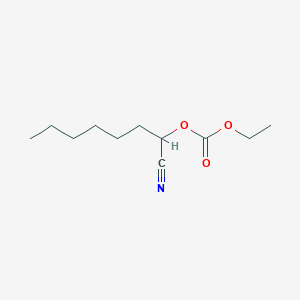
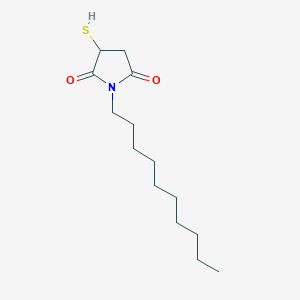
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
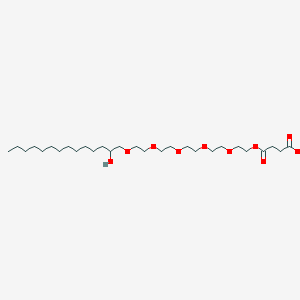

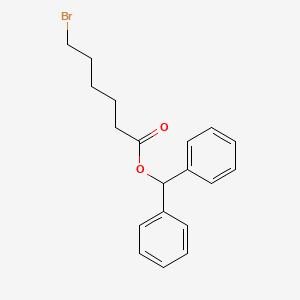
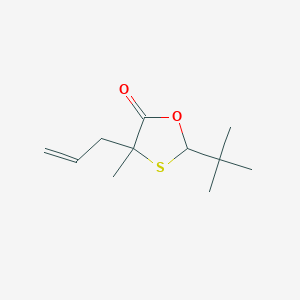
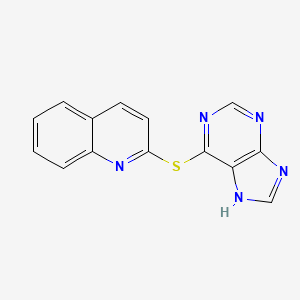
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
